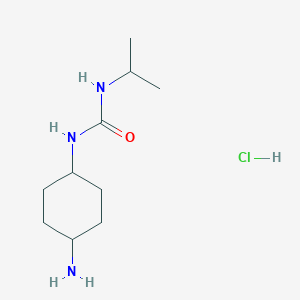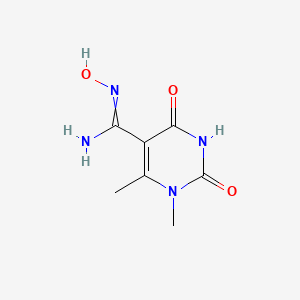
5-Hydroxy-3,3-dimethylpiperidin-2-on
Übersicht
Beschreibung
5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .Molecular Structure Analysis
The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
5-Hydroxy-3,3-dimethylpiperidin-2-on: hat potenzielle Anwendungen in der Pharmakologie, insbesondere bei der Synthese von Polymethoxyflavonen (PMFs) . Diese Verbindungen, darunter Tangeretin und Nobiletin, kommen in großen Mengen in Zitrusschalen vor und weisen signifikante entzündungshemmende und krebshemmende Aktivitäten auf. Die Hydroxylierung von PMFs kann ihre biologische Wirksamkeit verbessern, wodurch diese Verbindung wertvoll für die Medikamentenentwicklung und die Krebsvorbeugungsforschung wird.
Organische Synthese
In der organischen Chemie kann This compound als Baustein für die Synthese verschiedener Piperidinderivate verwendet werden . Diese Derivate sind entscheidend für die Herstellung enantiomerenangereicherter Strukturen, die für die Entwicklung von Arzneimitteln mit spezifischen chiralen Eigenschaften wichtig sind.
Materialwissenschaften
Die Derivate dieser Verbindung spielen eine Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften. Die Molekülstruktur von This compound ermöglicht die Herstellung neuartiger Polymere und Beschichtungen, die in verschiedenen industriellen Anwendungen eingesetzt werden können .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Seine gut definierte Struktur und seine Eigenschaften machen es für die Methodenentwicklung und Kalibrierung in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken geeignet .
Biochemie
Die Verbindung ist in der Biochemie relevant für die Untersuchung enzymkatalysierter Reaktionen, bei denen Piperidinstrukturen Substrate oder Inhibitoren sind. Sie kann helfen, die biochemischen Pfade und Mechanismen zu verstehen, die Piperidinringe beinhalten .
Umweltwissenschaften
This compound: könnte Anwendungen in den Umweltwissenschaften haben, insbesondere im Studium von Biodegradationsprozessen. Seine Struktur könnte als Modell dienen, um zu verstehen, wie sich komplexe organische Verbindungen in natürlichen Umgebungen abbauen .
Safety and Hazards
The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .
Wirkmechanismus
Target of action
Piperidines are a class of organic compounds that contain a nitrogenous six-membered ring and are widely used in medicinal chemistry. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action of piperidines depends on their specific chemical structure and the biological target they interact with. Generally, they can act as agonists or antagonists of their target, modulating the target’s activity .
Biochemical pathways
Piperidines can be involved in a variety of biochemical pathways depending on their specific targets. For example, they can modulate neurotransmitter signaling, enzyme activity, or ion channel function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of piperidines can vary widely depending on their specific chemical structure. Some piperidines are well absorbed and can cross the blood-brain barrier, while others are primarily excreted unchanged in the urine .
Result of action
The molecular and cellular effects of piperidines can include changes in cell signaling, gene expression, or cellular function, depending on their specific targets .
Action environment
The action, efficacy, and stability of piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-3,3-dimethylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the hydroxyl group of 5-Hydroxy-3,3-dimethylpiperidin-2-one, which can participate in hydrogen bonding and other non-covalent interactions .
Cellular Effects
The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Hydroxy-3,3-dimethylpiperidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-3,3-dimethylpiperidin-2-one is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Hydroxy-3,3-dimethylpiperidin-2-one has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, 5-Hydroxy-3,3-dimethylpiperidin-2-one can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
5-Hydroxy-3,3-dimethylpiperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence the activity of cofactors, such as NADH and FADH2, which play critical roles in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-3,3-dimethylpiperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of 5-Hydroxy-3,3-dimethylpiperidin-2-one within specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-Hydroxy-3,3-dimethylpiperidin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Hydroxy-3,3-dimethylpiperidin-2-one may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Eigenschaften
IUPAC Name |
5-hydroxy-3,3-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSJYCPCDJBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)



![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)


![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)




